2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1367713-06-1
VCID: VC3086596
InChI: InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14)
SMILES: C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

CAS No.: 1367713-06-1

Cat. No.: VC3086596

Molecular Formula: C10H12N2O4S

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid - 1367713-06-1

Specification

CAS No. 1367713-06-1
Molecular Formula C10H12N2O4S
Molecular Weight 256.28 g/mol
IUPAC Name 2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
Standard InChI InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14)
Standard InChI Key PCHJNCDLMXRGGA-UHFFFAOYSA-N
SMILES C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O
Canonical SMILES C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid contains several key structural elements:

  • A 1,2,5-thiadiazolidine ring with a 1,1-dioxide (sulfone) functionality

  • A phenyl ring directly attached to the carbon adjacent to the carboxylic acid group

  • A carboxylic acid group providing acidic properties

  • A chiral center at the carbon linking the phenyl ring, carboxylic acid group, and thiadiazolidine ring

The molecule shares structural similarities with 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide, which serves as a core scaffold, with the addition of a 2-phenylacetic acid moiety . The sulfone group in the thiadiazolidine ring creates a highly polarized S=O bond that contributes to the compound's electronic properties and potential hydrogen bonding capabilities .

Predicted Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted:

Table 1: Predicted Physicochemical Properties of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₀H₁₂N₂O₄SBased on structural composition
Molecular WeightApprox. 256.28 g/molCalculated from atomic weights
Physical StateWhite to off-white crystalline solidCommon for similar carboxylic acids
SolubilityPoorly soluble in water; soluble in polar organic solventsBased on carboxylic acid functionality
pKaApproximately 3.5-4.5Typical for phenylacetic acid derivatives
LogP-0.5 to 0.5Estimated from similar thiadiazolidine compounds

The compound contains both hydrophilic (carboxylic acid, sulfone) and hydrophobic (phenyl ring) moieties, suggesting potential amphiphilic properties that could influence its biological interactions .

Related Compounds in Research Literature

Structurally Similar Compounds

Several compounds with structural similarity to 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid have been reported in the literature:

  • 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide: A core structure that lacks the acetic acid moiety

  • 2-phenyl-2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)acetic acid: Contains an additional oxygen atom in the heterocyclic ring

  • 2-[2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]acetic acid: Features a different arrangement of the phenyl and acetic acid groups

Table 2: Comparison of Key Structural Features

CompoundCore StructureSubstituentsUnique Features
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid1,2,5-thiadiazolidine 1,1-dioxide2-phenylacetic acid at N-2Chiral center at phenylacetic acid carbon
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide1,2,5-thiadiazolidine 1,1-dioxidePhenyl at N-2Lacks carboxylic acid function
2-phenyl-2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)acetic acid1,2,5-thiadiazolidine 1,1,4-trioxide2-phenylacetic acid at N-2Additional oxygen atom at position 4

Biological Relevance of Related Compounds

Several 1,2,5-thiadiazolidine 1,1-dioxide derivatives have demonstrated significant biological activities:

  • Protein tyrosine phosphatase inhibition: Thiadiazolidine derivatives have been investigated as inhibitors of protein tyrosine phosphatases, which are important targets in cancer and metabolic disease therapy

  • Enzyme inhibition: Similar structures have shown activity against various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation and is a target for cancer immunotherapy

The presence of the 1,1-dioxide moiety in these compounds appears to contribute significantly to their biological activity profiles, potentially through interactions with target proteins via hydrogen bonding and dipolar interactions .

ReactantReagentSolventTemperatureTimeYield
N-methylethylenediamineSulfamidePyridine120°C16 h28%
N-methylethylenediamineSulfamidePyridine120°C24 hNot specified
N-methylethylenediamineSulfamide1,4-dioxaneReflux20 h16%
N-methylethylenediamineImidosulfonic acidPyridineReflux3 h52.3%
  • For the specific synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, a potential approach would involve:

    • Initial synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core

    • Introduction of the phenylacetic acid moiety through alkylation at the N-2 position

    • Alternative approaches might involve starting with 2-phenylglycine derivatives and constructing the thiadiazolidine ring

Functionalization Methods

Based on related syntheses, potential methods for introducing the phenylacetic acid moiety include:

  • Alkylation reactions using phenylacetic acid derivatives with suitable leaving groups

  • Reaction of phenylacetic acid with the thiadiazolidine under basic conditions

  • Construction of the thiadiazolidine ring on a pre-existing phenylacetic acid derivative

The conditions reported for N-alkylation of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide with aryl halides may be adaptable for this synthesis, using sodium hydride in DMF or potassium carbonate in DMF .

Predicted Biological Activities and Applications

Structure-Activity Relationships

Key structural features that may contribute to the biological activity of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid include:

  • The 1,1-dioxide functionality: Creates a highly polarized region capable of hydrogen bonding and dipolar interactions with protein targets

  • The carboxylic acid group: Provides an acidic hydrogen bond donor and a negatively charged site for ionic interactions with positively charged amino acid residues in target proteins

  • The phenyl ring: Offers potential for hydrophobic interactions and π-stacking with aromatic amino acid residues in protein binding pockets

  • The chiral center: Creates potential for stereoselectivity in biological interactions, which may be important for target specificity

Analytical Characterization Methods

Spectroscopic Analysis

For the characterization of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, several spectroscopic techniques would be valuable:

Table 4: Expected Spectroscopic Features

TechniqueExpected Key SignalsDiagnostic Value
¹H NMR7.2-7.5 ppm (phenyl protons)
4.5-5.5 ppm (α-proton)
3.3-3.6 ppm (thiadiazolidine CH₂ protons)
10-12 ppm (carboxylic acid proton)
Confirmation of structural components
¹³C NMR170-175 ppm (carboxylic carbon)
125-140 ppm (aromatic carbons)
55-65 ppm (α-carbon)
40-50 ppm (thiadiazolidine CH₂ carbons)
Carbon framework verification
IR1700-1730 cm⁻¹ (C=O stretching)
1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ (S=O stretching)
2800-3100 cm⁻¹ (aromatic C-H stretching)
3200-3500 cm⁻¹ (O-H stretching)
Functional group identification
Mass SpectrometryM⁺ at m/z 256
Fragments at m/z 210 (loss of COOH)
Fragment at m/z 167 (loss of thiadiazolidine)
Molecular weight confirmation

Chromatographic Methods

For purification and purity assessment, the following techniques would be applicable:

  • HPLC: Reverse-phase HPLC with UV detection at 220-254 nm, potentially using a C18 column with a methanol/water gradient containing 0.1% formic acid

  • TLC: Silica gel plates using ethyl acetate/hexane mixtures, potentially with 1% acetic acid, and visualization with UV light and appropriate staining reagents

Future Research Directions

Structure Optimization

Future research on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid could focus on:

  • Synthesis and evaluation of derivatives with different substituents on the phenyl ring to enhance potency and selectivity

  • Investigation of stereochemical aspects through preparation and testing of pure enantiomers

  • Exploration of bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic properties

Biological Evaluation

Comprehensive biological assessment would be essential to establish the compound's potential:

  • Enzyme inhibition assays against protein tyrosine phosphatases, IDO1, and other relevant targets

  • Cell-based assays to evaluate anti-proliferative, anti-inflammatory, or immunomodulatory activities

  • Molecular docking and computational studies to predict binding modes and optimize interactions

  • Investigation of pharmacokinetic properties and metabolic stability

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